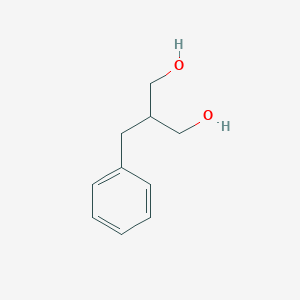

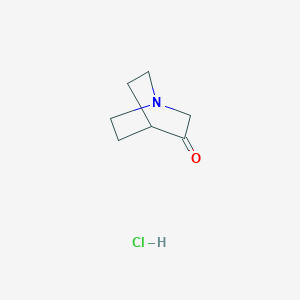

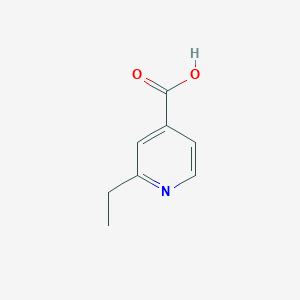

![molecular formula C25H40N4O5 B049559 12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid CAS No. 117056-67-4](/img/structure/B49559.png)

12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid

Vue d'ensemble

Description

12-NBD Stearate is amphipathic, nonesterifiable fluorescent fatty acid probe and is a long-chain fatty acid (LCFA) derivative.

12-NBD Stearate is a fluorescent long-chain fatty acid (LCFA) derivative. It is amphipathic and a non-esterifiable fatty acid probe for incorporation into lipid droplets.

Mécanisme D'action

Target of Action

The primary target of 12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid, also known as 12-N-methyl-7-nitrobenzo-2-oxa-1,3-diazolamino stearate or 12-NBDS , is the palmitoylation sites on proteins . Palmitoylation is a post-translational modification that involves the addition of palmitate, a 16-carbon saturated fatty acid, to specific cysteine residues on proteins. This modification plays a crucial role in protein localization, stability, and function .

Mode of Action

12-NBDS acts as a fluorescent analog of palmitoyl-CoA . It interacts with its targets by binding to the palmitoylation sites on proteins, allowing these sites to be fluorescently labeled . This labeling enables the visualization and tracking of protein palmitoylation, providing insights into the dynamics and function of palmitoylated proteins .

Biochemical Pathways

The compound is involved in the palmitoylation pathway . Palmitoylation is a reversible process that modulates the hydrophobicity of proteins, influencing their membrane association, subcellular localization, and interactions with other proteins . By fluorescently labeling palmitoylation sites, 12-NBDS can help elucidate the roles of palmitoylation in various cellular processes and pathways .

Pharmacokinetics

It is expected to be taken up by cells and incorporated into proteins via the action of palmitoyltransferases . The impact of these properties on the compound’s bioavailability remains to be determined.

Result of Action

The action of 12-NBDS results in the fluorescent labeling of palmitoylation sites on proteins . This allows for the visualization and study of protein palmitoylation, contributing to our understanding of the roles of this post-translational modification in cellular processes .

Action Environment

The action of 12-NBDS is influenced by the cellular environment. For instance, the efficiency of its uptake and incorporation into proteins can be affected by the expression and activity of palmitoyltransferases . Furthermore, the fluorescence of the 12-NBDS molecule is environment-sensitive, with its fluorescence increasing in nonpolar environments . This property can influence the detection and study of 12-NBDS-labeled proteins .

Propriétés

IUPAC Name |

12-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N4O5/c1-3-4-5-12-15-20(16-13-10-8-6-7-9-11-14-17-23(30)31)28(2)21-18-19-22(29(32)33)25-24(21)26-34-27-25/h18-20H,3-17H2,1-2H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAVELCIPHKGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)O)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922270 | |

| Record name | 12-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117056-67-4 | |

| Record name | 12-N-Methyl-7-nitrobenzo-2-oxa-1,3-diazolamino stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117056674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

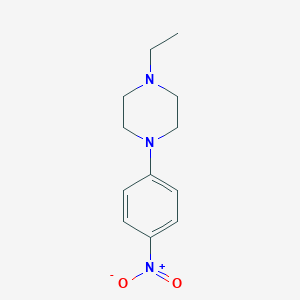

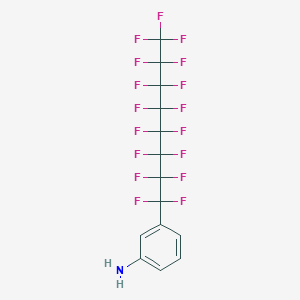

![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)

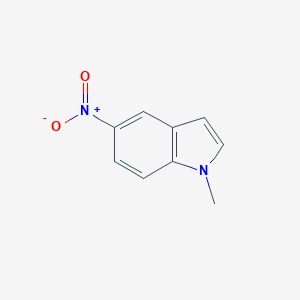

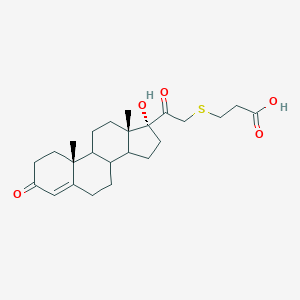

![[3-(acetyloxymethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl acetate](/img/structure/B49483.png)

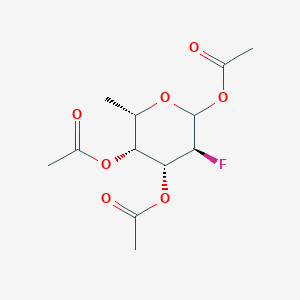

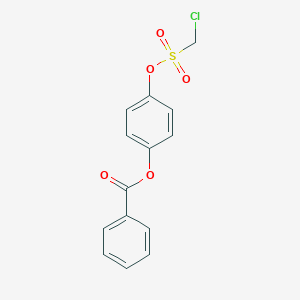

![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)

![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)